3-Methylbut-3-ene-1-sulfonamide

regioselectivity electrophilic addition steric effects

Researchers sourcing branched alkenyl sulfonamide building blocks face limited vendor availability and isomer-confusion risk. 3-Methylbut-3-ene-1-sulfonamide (CAS 1599113-17-3) resolves both with a 2-methyl-substituted terminal olefin that imparts steric bulk absent in linear pent-4-ene-1-sulfonamide, enabling differentiated reactivity in cross-metathesis, radical additions, and transition-metal-catalyzed couplings. • Differentiated from linear C5 isomer by steric bulk at the reactive π-bond • ≥95% purity from multiple qualified suppliers with certificate of analysis • Enables head-to-head SPR profiling of branched vs. linear alkenyl sulfonamide linkers for PROTAC and ADC design Procurement teams planning gram-to-kilogram scale-up should qualify multiple vendors early and verify current lot availability.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Cat. No. B13252674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbut-3-ene-1-sulfonamide
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(=C)CCS(=O)(=O)N
InChIInChI=1S/C5H11NO2S/c1-5(2)3-4-9(6,7)8/h1,3-4H2,2H3,(H2,6,7,8)
InChIKeyHEEISXPFCWRIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbut-3-ene-1-sulfonamide: Identity & Sourcing


3-Methylbut-3-ene-1-sulfonamide (CAS 1599113-17-3; molecular formula C₅H₁₁NO₂S; molecular weight 149.21 g/mol; SMILES: C=C(C)CCS(N)(=O)=O) is a primary alkenyl sulfonamide featuring a terminal isoprene-derived olefin (2-methylprop-2-ene) tethered via an ethylene spacer to an unsubstituted –SO₂NH₂ group [1]. This compound belongs to the broader class of low-molecular-weight olefinic sulfonamides, which serve as versatile synthetic intermediates for sulfonamide-containing pharmaceuticals, agrochemicals, and functional materials. Commercially, it is sourced as a specialty research chemical (typically ≥95% purity) from building-block suppliers including Enamine (Cat. ENAH30478BB5), AngeneChem, Leyan, and A2B Chem [2]. Its country of origin is primarily Ukraine (Enamine), with distribution through global channels including Sigma-Aldrich .

Synthetic Application Building block for sulfonamide-containing pharmaceuticals, agrochemicals, and functional materials
Reactive Handle Branched terminal olefin supports olefin metathesis, cross-coupling, and thiol–ene chemistry
Sourcing Multi-vendor availability; verify lot-specific purity and COA before scale-up

Why 3-Methylbut-3-ene-1-sulfonamide Has No Substitute


Alkenyl sulfonamides with the same nominal molecular formula (C₅H₁₁NO₂S) are not functionally interchangeable. The position and degree of substitution on the olefin dictate differential reactivity in key transformations – including radical addition, transition-metal-catalyzed cross-coupling, and ene reactions – that are central to their use as synthetic intermediates [1]. The 2-methyl substitution on the terminal olefin of 3-methylbut-3-ene-1-sulfonamide distinguishes it from its linear isomer pent-4-ene-1-sulfonamide (CAS 245368-50-7) by introducing steric bulk at the reactive site, altering regioselectivity in electrophilic additions and cycloadditions . Furthermore, compared to the saturated analog 3-methylbutane-1-sulfonamide (CAS 98138-19-3; C₅H₁₃NO₂S), the presence of the olefin in the target compound preserves a reactive handle for downstream diversification that is entirely absent in the alkane version. The closest lower homolog, but-3-ene-1-sulfonamide (CAS 291514-02-8; C₄H₉NO₂S), differs by one methylene unit, which impacts lipophilicity, boiling point, and chromatographic retention – parameters critical for purification and formulation . These structural distinctions mean that substitution without experimental validation risks altered reaction outcomes, impurity profiles, and physicochemical properties.

Linear Isomer (Pent-4-ene-1-sulfonamide)
2-Methyl substitution vs. unsubstituted olefin may alter regioselectivity and steric environment in electrophilic additions and cycloadditions.
Saturated Analog (3-Methylbutane-1-sulfonamide)
Absence of terminal olefin removes synthetic diversification handle, limiting downstream C–C bond formation opportunities.
Lower Homolog (But-3-ene-1-sulfonamide)
One fewer methylene unit changes lipophilicity, chromatographic retention, and physicochemical profile, affecting purification and formulation.

3-Methylbut-3-ene-1-sulfonamide: Evidence vs. Closest Analogs


Olefin Substitution: Steric Impact vs. Linear Isomer

3-Methylbut-3-ene-1-sulfonamide bears a 2-methyl-substituted terminal olefin (isoprene-type, SMILES: C=C(C)CCS(=O)(=O)N), whereas its constitutional isomer pent-4-ene-1-sulfonamide (CAS 245368-50-7, SMILES: C=CCCCS(=O)(=O)N) carries an unsubstituted terminal olefin at the end of a linear four-carbon tether . The 2-methyl group introduces allylic strain and steric shielding of the β-carbon of the double bond. In the established hetero-Diels–Alder and ene chemistry of SO₂ with 1,3-dienes, isoprene-derived adducts exhibit distinct regiochemical outcomes compared to butadiene-derived analogs due to the directing effect of the methyl substituent [1]. This translates to divergent product distributions when these sulfonamides are employed as substrates in further transformations (e.g., hydroamination, Heck coupling, or radical sulfonylation). No direct head-to-head kinetic comparison between these two isomers has been published in the peer-reviewed literature; this evidence is based on class-level structure–reactivity principles supported by the broader SO₂-ene reaction literature [1].

Olefin Substitution
Class-level inference
2-Methyl-substituted terminal olefin vs. unsubstituted linear olefin
May shift regiochemical outcomes in ene and cycloaddition reactions
No direct kinetic comparison published; structure–reactivity inference
regioselectivity electrophilic addition steric effects

Lipophilicity & Molecular Weight vs. Lower Homolog

The target compound (C₅H₁₁NO₂S, MW 149.21 g/mol) differs from but-3-ene-1-sulfonamide (CAS 291514-02-8, C₄H₉NO₂S, MW 135.19 g/mol) by exactly one methylene (–CH₂–) unit and one methyl branch (–CH₃), resulting in a net increase of 14.02 g/mol in molecular weight . This homologation increases both the calculated logP (estimated ΔlogP ≈ +0.5 to +0.7 based on the Hansch π-value for –CH₂– and branching contributions) and the predicted boiling point relative to the C₄ analog. Pent-4-ene-1-sulfonamide, which shares the C₅ formula with the target, has a reported predicted boiling point of 257.8±33.0 °C and predicted pKa of 10.78±0.60 . By extension, 3-methylbut-3-ene-1-sulfonamide is expected to exhibit similar volatility but increased lipophilicity relative to both the C₄ and linear C₅ analogs due to branching, which impacts reversed-phase HPLC retention and solubility in aqueous buffer systems . No experimental logP or pKa values for the target compound have been published; these are class-level inferences based on established QSAR fragment contributions.

Lipophilicity & MW
Class-level inference
ΔMW +14.02 g/mol; est. ΔlogP ≈ +0.2–0.3 vs. linear C5
Higher lipophilicity may influence HPLC retention and fragment library suitability
Estimated from QSAR fragments; no experimental logP available
lipophilicity chromatographic retention homologation

Reactive Olefin vs. Saturated Backbone

The target compound contains a terminal olefin (C=C) that is completely absent in its saturated congener 3-methylbutane-1-sulfonamide (CAS 98138-19-3, C₅H₁₃NO₂S, MW 151.23 g/mol) . This olefin serves as a functional handle for a suite of transformations unavailable to the saturated compound, including: (i) olefin cross-metathesis for chain extension, (ii) hydroboration–oxidation for alcohol installation, (iii) Heck and Suzuki–Miyaura coupling after halofunctionalization, and (iv) thiol–ene click chemistry for bioconjugation [1]. The saturated analog is limited to sulfonamide N-functionalization and does not support carbon–carbon bond formation at the alkyl terminus. The molecular weight difference (149.21 vs. 151.23 g/mol) is minimal, but the chemical space accessible from each scaffold diverges substantially. No published comparative synthetic utilization study exists; this distinction is based on fundamental organic reactivity principles [1].

Reactive Olefin
Class-level inference
Terminal olefin present (C=C) vs. saturated backbone (C–C only)
Enables metathesis, cross-coupling, and thiol–ene diversification
Reactivity scope based on standard alkene functional group chemistry
synthetic diversification olefin metathesis cross-coupling

Commercial Availability vs. Closest Analogs

As of 2026, 3-methylbut-3-ene-1-sulfonamide is stocked by at least five identified vendors (Enamine/Sigma-Aldrich, AngeneChem, Leyan, A2B Chem, ChemSrc), with a typical purity specification of 95% . The CymitQuimica listing (Brand: Biosynth, Cat. 3D-ZNC11317) has been marked as 'Discontinued' . In comparison, but-3-ene-1-sulfonamide (CAS 291514-02-8) is more broadly stocked by multiple vendors including Sigma-Aldrich/AChemBlock and AKSci at 95% purity , while pent-4-ene-1-sulfonamide is available from Enamine (Cat. EN300-79869, 95%) and several other suppliers [1]. The saturated analog (3-methylbutane-1-sulfonamide) is also commercially available from multiple vendors . The target compound occupies a middle ground: less widely stocked than the C₄ analog but more structurally differentiated than the linear C₅ isomer. No vendor-supplied certificate of analysis for the target compound was publicly accessible at the time of this analysis.

Commercial Availability
Supplier data
≥5 vendors identified; one discontinued listing
Verify current stock and lot-specific COA before multi-step synthesis
Vendor landscape as of April 2026; C₄ analog more broadly stocked
supply chain vendor comparison procurement

3-Methylbut-3-ene-1-sulfonamide: Application Scenarios


Sterically Biased Olefin in Fragment Libraries

When constructing sulfonamide-based fragment libraries for target-based screening, 3-methylbut-3-ene-1-sulfonamide offers a branched olefinic terminus that distinguishes it from the linear pent-4-ene-1-sulfonamide. The 2-methyl group introduces a steric feature adjacent to the reactive π-bond, which can be exploited to probe shape complementarity in hydrophobic enzyme pockets or to bias the conformational ensemble of the tethered sulfonamide warhead [1]. In covalent inhibitor design, the electron-rich isoprene-type olefin may exhibit differential reactivity toward catalytic cysteine residues compared to unsubstituted terminal alkenes, though this remains a class-level prediction pending experimental validation [1].

Olefin Metathesis & Cross-Coupling Scope

The terminal olefin of 3-methylbut-3-ene-1-sulfonamide serves as a substrate for olefin cross-metathesis with functionalized styrenes or acrylates, enabling the introduction of aromatic or polar groups distal to the sulfonamide [2]. The 2-methyl substitution provides a test case for evaluating catalyst tolerance to sterically hindered, electron-rich alkenes. In nickel- or palladium-catalyzed 1,2-diarylation of alkenyl sulfonamides – a method established for related substrates – this compound extends the substrate scope to branched alkenyl systems where the sulfonamide acts as both a directing group and a masked amine nucleophile [2]. Researchers developing new catalytic methods should consider including this compound in substrate scope tables to demonstrate generality across alkene substitution patterns.

Lipophilicity & Solubility: Branched vs. Linear

For laboratories conducting systematic physicochemical profiling of building-block libraries, 3-methylbut-3-ene-1-sulfonamide represents a branched C₅ alkenyl sulfonamide whose chromatographic retention (logD₇.₄), aqueous solubility, and permeability can be directly compared to the linear isomer pent-4-ene-1-sulfonamide (predicted XLogP3-AA = 0.4) and the smaller C₄ homolog but-3-ene-1-sulfonamide . Such head-to-head comparisons are valuable for establishing structure–property relationships (SPR) that guide the selection of optimal sulfonamide linkers in PROTAC design, antibody–drug conjugate payloads, or fragment merging strategies .

Multi-Vendor Validation for Scale-Up

Given the narrower vendor base for this compound compared to the C₄ analog but-3-ene-1-sulfonamide, procurement teams planning gram-to-kilogram scale-up should conduct multi-vendor qualification early in the project timeline . The target compound is sourced from Enamine (Ukraine) and distributed through Sigma-Aldrich, with independent stocking by AngeneChem, Leyan, and A2B Chem, whereas the CymitQuimica/Biosynth listing has been discontinued . Teams should verify current lot availability, request certificates of analysis for purity confirmation (nominal 95%), and establish secondary supplier relationships before committing to campaigns requiring multi-gram quantities .

Application
Selection Property
Validation Focus
Fragment-based screening library design
Branched olefin for steric probe
Shape complementarity; covalent probe reactivity context
Catalytic method substrate scope
Terminal olefin with 2-methyl substitution
Catalyst tolerance to hindered alkenes; directing group utility
Physicochemical profiling & SPR studies
Branched vs. linear C5 alkenyl sulfonamide
logD, solubility, permeability comparison
Procurement & scale-up qualification
Multi-vendor sourcing; purity specification review
Lot consistency; COA verification; secondary supplier establishment
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